molecular formula C11H13NO2 B3013534 (S)-Benzyl 2-methylaziridine-1-carboxylate CAS No. 946088-68-2

(S)-Benzyl 2-methylaziridine-1-carboxylate

Cat. No. B3013534
CAS RN: 946088-68-2
M. Wt: 191.23
InChI Key: LUBRSMFTXSITMJ-QHGLUPRGSA-N
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Description

Aziridines are three-membered nitrogen-containing heterocycles . They are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products . In some cases, the aziridine functional group itself imbues important biological activity, such as anti-tumor activity .


Synthesis Analysis

Aziridines are typically synthesized using electrophilic nitrogen sources rather than widely available amine nucleophiles . A new approach involves the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This expands the scope of readily accessible N-alkyl aziridine products .


Molecular Structure Analysis

Aziridines are characterized by a three-membered ring containing a nitrogen atom . This structure results in substantial ring strain, which is a key factor in their reactivity .


Chemical Reactions Analysis

Aziridines are often used in synthetic chemistry due to their propensity for ring-opening reactions . They can also exhibit cytotoxicity related to alkylation reactions in vivo .


Physical And Chemical Properties Analysis

Aziridines are characterized by their ring strain and reactivity . They are typically synthesized from alkenes and amines .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (S)-Benzyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface .

Mode of Action

(S)-Benzyl 2-methylaziridine-1-carboxylate, like other aziridine-2-carboxylic acid derivatives, is believed to selectively alkylate only thiol groups of cancer cell surface proteins . This is due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles . The reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The compound’s action may be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells . This suggests that the antitumor and immunostimulatory activity of the compound may be linked to the disruption of the normal function of PDIs, which play a crucial role in the correction of the 3D structure of native proteins synthesized in the ER .

Result of Action

The result of the compound’s action is likely the inhibition of PDIs, leading to disruption of protein folding and potentially contributing to the death of cancer cells . PDIs of the extracellular matrix of cancer cells are also antibody targets during immune-mediated tumor destruction .

Action Environment

The compound’s action may be influenced by the physiological pH, as nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment.

Safety and Hazards

While specific safety and hazard information for “(S)-Benzyl 2-methylaziridine-1-carboxylate” is not available, it’s important to note that aziridines can exhibit cytotoxicity .

Future Directions

The development of new methods for the synthesis of aziridines, such as the electrochemical method mentioned above, opens up new possibilities for the synthesis of a wide range of N-alkyl aziridine products . This could have implications for the synthesis of amine-containing natural products, agrochemicals, and pharmaceuticals .

properties

IUPAC Name

benzyl (2S)-2-methylaziridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRSMFTXSITMJ-QHGLUPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-methylaziridine-1-carboxylate

Synthesis routes and methods

Procedure details

2-Methyl aziridine is dissolved in CH2Cl2 and triethylamine under argon at 0° C. Benzylchloroformate is added and the contents of the flask are at room temperature overnight. The mixture is poured into 10% citric acid and is extracted with CHCl3. The organic layer is washed with dilute aqueous NaHCO3 and dried over MgSO4. The solution is evaporated to yield N-Cbz-2-methyl aziridine.
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